

A head-to-head comparison of CIL56 and other ZDHHC5 inhibitors

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Compound of Interest

Compound Name: CIL56

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An Important Clarification on CIL56

It is crucial to begin by clarifying that **CIL56** is not a ZDHHC5 inhibitor. Scientific literature identifies **CIL56** as an inducer of a non-apoptotic form of regulated cell death known as ferroptosis. Its mechanism of action is linked to the stimulation of acetyl-CoA carboxylase 1 (ACC1), the rate-limiting enzyme in de novo fatty acid synthesis. An analog of **CIL56**, FIN56, also induces ferroptosis by promoting the degradation of glutathione peroxidase 4 (GPX4) and reducing the abundance of coenzyme Q10. Therefore, a direct head-to-head comparison between **CIL56** and ZDHHC5 inhibitors is not scientifically valid.

This guide will instead provide a comprehensive comparison of currently identified inhibitors of ZDHHC5, an enzyme of significant interest in drug development due to its role in the palmitoylation of key signaling proteins.

A Head-to-Head Comparison of ZDHHC5 Inhibitors

This guide offers an objective comparison of the performance of known inhibitors targeting the zinc finger DHHC-type containing 5 (ZDHHC5) palmitoyltransferase. The information is intended for researchers, scientists, and drug development professionals.

Introduction to ZDHHC5

ZDHHC5 is a member of the DHHC family of palmitoyl acyltransferases (PATs), which catalyze the post-translational addition of palmitate to cysteine residues of target proteins, a process known as S-palmitoylation. This reversible lipid modification plays a critical role in regulating protein trafficking, localization, stability, and protein-protein interactions. ZDHHC5, in particular, is localized to the plasma membrane and has been implicated in various physiological and pathological processes, including the regulation of ion channels, G-protein coupled receptors, and adhesion molecules. Its involvement in cancer and other diseases has made it an attractive target for therapeutic intervention.

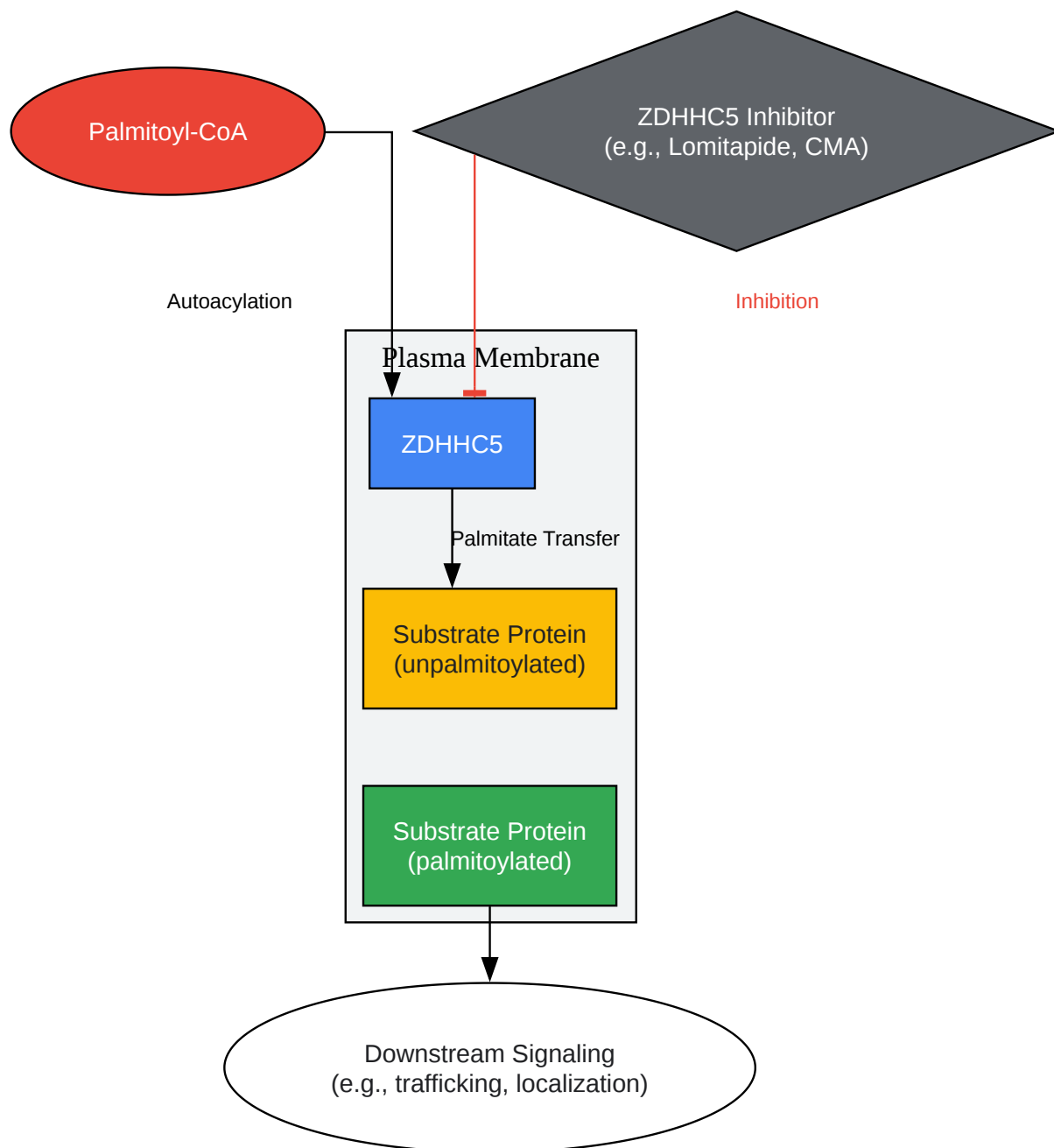
Quantitative Comparison of ZDHHC5 Inhibitors

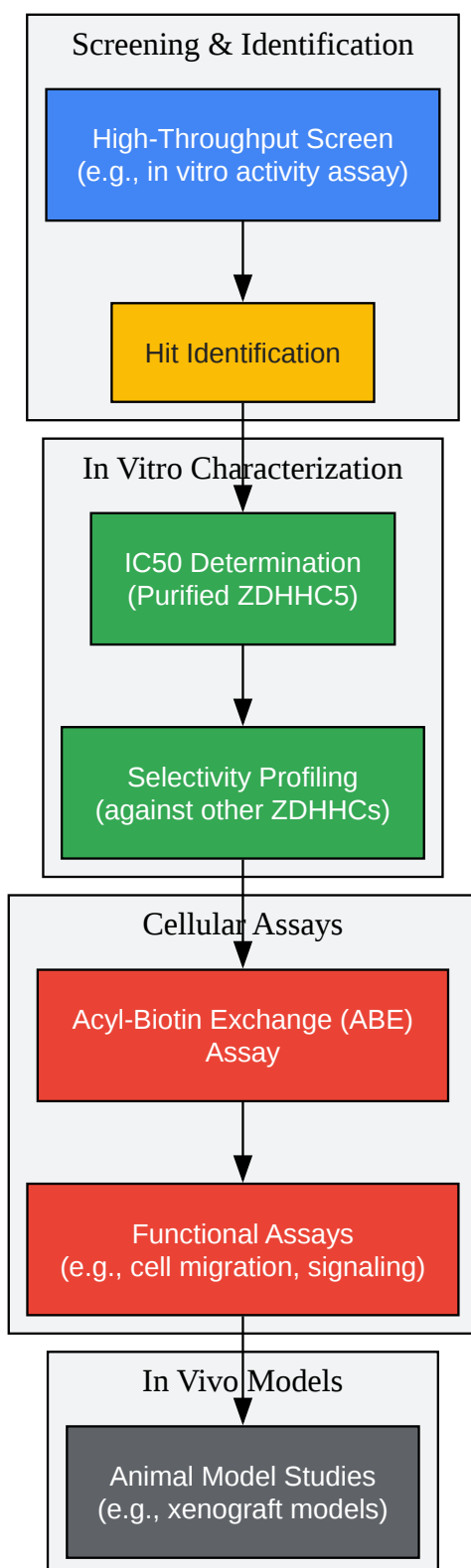
The following table summarizes the available quantitative data for inhibitors that have been shown to target ZDHHC5 or the broader DHHC family. It is important to note that highly specific inhibitors for ZDHHC5 are still under development, and much of the available data comes from studies on broader-spectrum inhibitors.

Inhibitor	Target(s)	IC50	Key Findings	Specificity
Lomitapide	ZDHHC5	Not Reported	Competitively inhibits the binding of the substrate SSTR5 to ZDHHC5, increasing the Kd by approximately 11-fold in the presence of 25 μ M Lomitapide. [1]	Repositioned drug; originally a microsomal triglyceride transfer protein (MTP) inhibitor. [1]
2-Bromopalmitate (2-BP)	Pan-DHHC inhibitor	~5.33 μ M (for ZDHHC20)	A widely used but non-specific covalent inhibitor of palmitoylation. [1][2] Also inhibits acyl-protein thioesterases (APTs).	Low
N-cyanomethyl-N-myristylamide (CMA)	Broad-spectrum DHHC inhibitor	~1.35 μ M (for ZDHHC20)	A more potent and less toxic alternative to 2-BP; shown to engage with endogenous ZDHHC5. [2] Does not inhibit APTs.	Moderate (broad-spectrum DHHC)

Signaling Pathway and Inhibition

The following diagram illustrates the general mechanism of ZDHHC5-mediated palmitoylation and the points of intervention for inhibitors.





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- 2. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
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